3-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-oxo-3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c31-21(7-11-30-15-26-18-6-2-1-5-17(18)23(30)32)29-10-3-4-16(14-29)12-20-27-22(28-33-20)19-13-24-8-9-25-19/h1-2,5-6,8-9,13,15-16H,3-4,7,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPHTHPVPMULHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Pyrazine Moiety: The pyrazine ring is often introduced through a condensation reaction involving a pyrazine derivative and the piperidine intermediate.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 436.5 g/mol. Its structure features multiple heterocyclic components, including a quinazolinone core and pyrazinyl and oxadiazolyl substituents, which are known to enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one exhibit potent anticancer properties. For instance, derivatives containing aminopyrazine moieties have shown selective inhibition of the PI3K family of enzymes, which are crucial in cancer cell proliferation and survival . These compounds could potentially be developed into targeted therapies for various cancer types.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The compound's structural features may allow it to act as a PARP inhibitor. PARP inhibitors are increasingly recognized for their role in cancer therapy, particularly in treating tumors with BRCA mutations. Compounds with similar structures have demonstrated low nanomolar IC50 values against PARP enzymes, indicating a strong potential for therapeutic application .
Antidiabetic Potential
Compounds derived from similar frameworks have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A related compound has been reported with an IC50 value of 18 nM for DPP-IV inhibition, suggesting that modifications to the structure of 3-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one might yield effective antidiabetic agents .
Case Study 1: Development of PARP Inhibitors
A study focused on the design and synthesis of novel PARP inhibitors identified several compounds with structural similarities to 3-(3-oxo...quinazolinone that effectively inhibited PARP activity in BRCA-mutant cell lines. These findings highlight the importance of structural modifications in enhancing selectivity and potency against specific cancer targets .
Case Study 2: DPP-IV Inhibition for Diabetes Treatment
Research into beta-amino amides incorporating fused heterocycles demonstrated that compounds akin to 3-(3-oxo...quinazolinone could serve as effective DPP-IV inhibitors. The promising results from preclinical trials suggest that these compounds may lead to new treatments for type 2 diabetes .
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic derivatives, particularly those containing pyrimidinone, oxadiazole, or piperidine groups. Below is a comparative analysis based on structural features and hypothetical pharmacological profiles:
Notes:
- logP values are estimated based on substituent contributions (e.g., oxadiazole reduces lipophilicity, while aromatic groups increase it).
- The quinazolinone core in the target compound may offer stronger binding to ATP pockets in kinases compared to pyrido-pyrimidinone derivatives, which are bulkier due to fused rings .
- The thioxo-thiazolidinone group in the pyrido-pyrimidinone analogue could enhance metal-binding capacity but may reduce metabolic stability compared to the oxadiazole group .
- The piperidine-propyl chain in the target compound likely improves solubility over the allylamino group in the pyrido-pyrimidinone analogue, which is more lipophilic.
Pharmacological Implications
Target Selectivity : The pyrazine-oxadiazole motif in the target compound may confer selectivity for kinases with polar active sites, whereas bromonitrophenyl hydrazides (e.g., ) might target hydrophobic enzyme pockets.
Synthetic Complexity: The target compound’s synthesis involves multi-step coupling of quinazolinone with oxadiazole-piperidine intermediates, whereas pyrazole derivatives (e.g., ) are simpler to functionalize.
Toxicity Profile: Piperidine-containing compounds generally exhibit lower cytotoxicity than thiazolidinone derivatives, which can interact with cellular thiols .
Biological Activity
The compound 3-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)quinazolin-4(3H)-one represents a complex structure that integrates multiple pharmacologically relevant moieties. This article focuses on its biological activity, particularly its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Structural Overview
The compound features a quinazolinone core linked to a piperidine and a pyrazinyl-substituted oxadiazole , which is known for its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the pyrazinyl group in our compound may enhance its interaction with microbial targets due to the known activity of pyrazine derivatives against resistant bacterial strains.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 8a | Mycobacterium bovis | 0.5 | |
| 29b | MRSA | 0.25 | |
| 17a | E. coli | 1.0 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented extensively. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by activating p53 pathways and caspase cascades . The structural components of our compound may similarly facilitate interactions with cellular pathways involved in cancer progression.
In studies involving quinazolinone derivatives, it was observed that modifications could lead to enhanced cytotoxicity against various cancer cell lines . The dual presence of the oxadiazole and quinazolinone moieties in our compound could synergistically enhance its anticancer activity.
Anti-inflammatory Effects
Oxadiazole compounds have also been noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . The piperidine moiety may contribute to this effect by modulating inflammatory pathways.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis via p53 activation | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antitubercular Activity : A series of oxadiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Compounds with piperidine substitutions showed promising results, indicating that our compound could also possess similar antitubercular properties due to its structural similarities .
- Cytotoxicity Evaluation : In vitro studies demonstrated that certain oxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Q & A
Q. What synthetic methodologies are most reliable for constructing the quinazolin-4(3H)-one core in this compound?
The quinazolin-4(3H)-one core can be synthesized via cyclocondensation reactions using 2-hydrazinoquinazolin-4(3H)-ones as precursors. For example, hydrazine derivatives react with ketones like acetylacetone under reflux conditions in toluene or ethanol to form fused heterocycles (e.g., triazoloquinazolinones) . Spectral characterization (¹H NMR, IR) and elemental analysis are critical for confirming regioselectivity and purity .
Q. How should researchers approach spectral data interpretation for structural confirmation, particularly when contradictions arise?
Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR or IR stretching frequencies) require cross-validation via orthogonal methods:
Q. What experimental design principles apply to evaluating the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies using a factorial approach:
- Test pH ranges (2–12) with buffer solutions at 25°C and 40°C.
- Monitor degradation via HPLC-UV at intervals (0, 7, 14, 30 days).
- Use Arrhenius modeling to predict shelf life under standard storage conditions .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the coupling of the pyrazine-oxadiazole-piperidine moiety?
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:
Q. What computational approaches are suitable for predicting binding interactions between this compound and biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6) can predict binding affinities. Key steps:
Q. How should researchers design in vitro assays to evaluate the compound’s mechanism of action in enzyme inhibition?
Use a multi-tiered approach:
- Primary screening: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases).
- Secondary validation: Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition.
- Tertiary analysis: Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What analytical strategies resolve challenges in quantifying trace impurities during scale-up?
Develop a UPLC-MS/MS method with the following parameters:
- Column: C18 (2.1 × 100 mm, 1.7 µm).
- Mobile phase: Gradient of 0.1% formic acid in acetonitrile/water.
- Ionization: ESI+ with MRM (multiple reaction monitoring) for selective impurity detection (LOD ≤ 0.1%) .
Contradiction Analysis
Q. How to reconcile discrepancies between synthetic yields reported in hydrazine-mediated cyclization studies?
Discrepancies may arise from reagent purity or reaction scaling effects. Solutions:
- Replicate small-scale reactions (≤ 1 mmol) with rigorously dried solvents.
- Use in situ FTIR to monitor intermediate formation in real time.
- Compare literature protocols (e.g., Aggarwal et al. vs. Danylchenko et al. ) to identify critical variables (e.g., stoichiometry, solvent polarity).
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
